F8CuPc chemical structure and properties
F8CuPc chemical structure and properties
An In-depth Technical Guide to Copper(II) 1,2,3,4,8,9,10,11-octafluorophthalocyanine (F8CuPc)
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Executive Summary
Copper(II) 1,2,3,4,8,9,10,11-octafluorophthalocyanine (F8CuPc) is a fluorinated metallophthalocyanine that has garnered significant interest within the field of organic electronics. Positioned structurally and electronically between the well-known p-type semiconductor copper phthalocyanine (CuPc) and the archetypal n-type F16CuPc, F8CuPc presents a unique set of properties. This guide provides a comprehensive technical overview of F8CuPc, synthesizing data from foundational studies to offer a cohesive understanding of its molecular structure, physicochemical properties, and electronic behavior. We delve into the causality behind its predominantly n-type semiconducting nature, the critical role of environmental conditions on its performance, and the established protocols for its integration into electronic devices. This document is intended to serve as a foundational resource for researchers aiming to exploit the potential of F8CuPc in advanced electronic applications.
Introduction to Fluorinated Phthalocyanines
The Metallophthalocyanine (MPc) Framework
Metallophthalocyanines are a class of macrocyclic compounds renowned for their exceptional thermal and chemical stability, making them robust building blocks for organic electronics.[1] The parent compound, copper phthalocyanine (CuPc), is one of the most studied organic materials and functions as a p-type semiconductor, where charge transport is dominated by holes.[2] This behavior is dictated by the energy level of its Highest Occupied Molecular Orbital (HOMO), which aligns favorably with the work function of common electrodes for hole injection.[1]
Engineering Electronic Properties via Fluorination
A powerful strategy for tuning the electronic characteristics of MPcs is the introduction of electron-withdrawing groups onto the peripheral benzene rings of the phthalocyanine core.[1] Fluorine, being the most electronegative element, exerts a strong inductive effect that significantly lowers the energy levels of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4] This systematic depression of frontier orbital energies is the key to transforming the material's charge-carrying nature. The fully fluorinated analogue, F16CuPc, is a canonical example of an n-type organic semiconductor, where electrons are the primary charge carriers, a direct consequence of its lowered LUMO energy level.[1][3]
F8CuPc: A Material of Specific Interest
F8CuPc represents a fascinating intermediate case. With eight fluorine atoms, it possesses a significant degree of electronic modification compared to CuPc, yet it is not fully fluorinated like F16CuPc. This partial fluorination creates a unique electronic landscape that predominantly favors electron transport, establishing F8CuPc as an n-type semiconductor, particularly under controlled conditions.[1] However, its stability and performance can be sensitive to atmospheric conditions, a critical factor that must be understood for its practical application. This guide will explore the nuances of its structure and properties that give rise to this behavior.
Molecular Structure and Synthesis
Chemical Structure
The core of F8CuPc consists of a planar phthalocyanine ligand coordinating a central copper(II) ion. The defining feature is the substitution of eight hydrogen atoms on the non-peripheral positions of the four isoindole units with fluorine atoms, as depicted in Figure 1.

Figure 1. Chemical structure of Copper(II) 1,2,3,4,8,9,10,11-octafluorophthalocyanine (F8CuPc).
Proposed Synthesis Pathway
While specific high-yield syntheses for F8CuPc are proprietary or detailed in specialized literature, a chemically sound and common approach for phthalocyanine synthesis is the template cyclotetramerization of a substituted phthalonitrile precursor. For F8CuPc, this involves the reaction of tetrafluorophthalonitrile in the presence of a copper salt (e.g., CuCl₂) at elevated temperatures.
The causality for this experimental choice lies in the mechanism: the copper salt acts as a template, coordinating the nitrogen atoms of four phthalonitrile molecules and catalyzing their intramolecular cyclization to form the thermodynamically stable phthalocyanine macrocycle. The process is typically performed in a high-boiling point solvent or via a solvent-free melt reaction. Subsequent purification is critical and is often achieved by sublimation to remove unreacted starting materials and side products.[5]
Diagram 1. Proposed workflow for the synthesis and purification of F8CuPc.
Physicochemical Properties
Crystal Structure and Thin Film Morphology
In the solid state, F8CuPc molecules exhibit strong π-π intermolecular interactions, leading to the formation of one-dimensional molecular chains.[1] X-ray diffraction studies have revealed an interplanar distance of 3.30 Å within these stacks, which is less than the sum of the van der Waals radii of carbon atoms, indicating significant orbital overlap crucial for charge transport.[1]
When deposited as a thin film on a substrate like SiO₂, F8CuPc tends to form a crystalline structure where the c-axis is oriented perpendicular to the substrate surface. This orientation implies that the one-dimensional molecular chains, which are the primary pathways for charge conduction, lie parallel to the substrate.[1] This morphology is highly desirable for devices like field-effect transistors where charge transport occurs along the channel.
Spectroscopic Characterization
-
UV-Visible (UV-Vis) Spectroscopy: Like other metallophthalocyanines, F8CuPc in solution exhibits a characteristic absorption spectrum dominated by two main features: the intense Soret band (or B-band) in the near-UV region (~300-420 nm) and the Q-band in the visible region (~600-700 nm). The Q-band arises from the π-π* transition of the phthalocyanine macrocycle's 18-π-electron system.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum of F8CuPc provides structural confirmation. Key vibrational modes include C=C stretching from the aromatic rings, C=N and C-N stretching from the isoindole units, and strong absorption bands corresponding to C-F stretching vibrations, which are absent in unsubstituted CuPc.[6][7] The specific positions of these bands, particularly in the 700-800 cm⁻¹ region, are sensitive to the crystalline polymorph (α or β form) of the material.[7]
Solubility and Processing
Phthalocyanines are notoriously insoluble in common organic solvents due to strong intermolecular π-π stacking forces.[8] Fluorination tends to further decrease this solubility.[9] Consequently, solution-based processing of F8CuPc is challenging. The most common and reliable method for creating high-quality, uniform thin films for electronic devices is physical vapor deposition (PVD), specifically thermal evaporation in a high-vacuum environment.[1][5] This technique allows for precise control over film thickness and morphology while avoiding solvent-related impurities.[1]
Electronic Properties and Device Applications
Frontier Molecular Orbitals and n-Type Behavior
The defining electronic characteristic of F8CuPc is its behavior as an n-type semiconductor. This is a direct result of the energetic positions of its frontier molecular orbitals, which have been lowered by the eight electron-withdrawing fluorine atoms.
| Property | Value | Implication for Device Performance |
| LUMO Level | -3.91 eV[1] | Close to the work function of common low-work-function electrodes (e.g., Al, Ca), facilitating efficient electron injection. |
| HOMO Level | -6.06 eV[1] | Creates a large energy barrier for hole injection from standard electrodes (e.g., Au), suppressing p-type conduction. |
The LUMO level is positioned appropriately for stable electron transport, while the very deep HOMO level makes hole injection energetically unfavorable, thus establishing the material's intrinsic n-type character.[1]
Charge Transport Characteristics
In a high-vacuum environment, F8CuPc-based devices exhibit clear and stable n-type semiconducting behavior.[1] The exclusion of atmospheric gases is a critical experimental choice. Oxygen and water vapor are known to act as electron traps in organic semiconductors. When present, these molecules can localize electrons, impeding their transport and degrading or even quenching n-type conductivity.
While some early studies reported ambipolar (both electron and hole) transport in F8CuPc devices operated in air, this is now understood to be an artifact of environmental instability rather than an intrinsic property.[1] The presence of moisture and oxygen can create trap states that may facilitate some hole conduction while simultaneously degrading electron transport, leading to the unstable and seemingly ambipolar characteristics.[1][10] Therefore, for reliable characterization and application as an n-type material, F8CuPc must be handled and operated in an inert or vacuum environment.[1]
The electronic performance of F8CuPc has been quantified in thin-film transistor configurations.
| Parameter | Measured Value (in Vacuum) | Reference |
| Field-Effect Electron Mobility (μ) | 7.9 × 10⁻⁴ cm² V⁻¹ s⁻¹ | [1] |
| On/Off Current Ratio | 3.6 × 10³ | [1] |
An interesting observation is that while the measured electron mobility is about an order of magnitude lower than that of F16CuPc, calculations of molecular orbital overlap suggest a different potential. The overlap integral between the LUMOs of adjacent F8CuPc molecules (5.4 × 10⁻³) is significantly larger than that in F16CuPc (2.1 × 10⁻³).[1] This implies that, intrinsically, F8CuPc could support more efficient electron transport. The current discrepancy may be due to factors like thin-film morphology, crystal packing defects, or interface quality, highlighting an area for future optimization.[1]
Application in Organic Field-Effect Transistors (OFETs)
F8CuPc is a viable candidate for the active channel material in n-type OFETs. A typical device architecture is a bottom-gate, top-contact configuration.
This protocol is designed as a self-validating system, where each step is chosen to minimize extrinsic effects and isolate the intrinsic properties of the F8CuPc material.
-
Substrate Preparation:
-
Action: Use a heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm thick). The Si serves as the gate electrode and the SiO₂ as the gate dielectric.
-
Causality: A high-quality, thermally grown dielectric ensures a low density of interface trap states and minimizes gate leakage current, providing a clean electrostatic environment for charge accumulation.
-
Procedure: Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 min each). Dry with a stream of N₂. This removes organic and particulate contaminants.
-
-
Active Layer Deposition:
-
Action: Deposit a thin film of F8CuPc (e.g., 30 nm) onto the SiO₂ surface via thermal evaporation.
-
Causality: High vacuum (pressure < 10⁻⁵ Pa) is essential to prevent the incorporation of impurities (O₂, H₂O) into the film during growth. A slow deposition rate (~0.05 nm/s) promotes more ordered crystalline growth.[1]
-
Procedure: Place purified F8CuPc powder in a crucible in a thermal evaporator. Deposit the film onto the prepared substrate at the specified rate and pressure. Monitor thickness with a quartz crystal microbalance.
-
-
Source-Drain Electrode Deposition:
-
Action: Deposit source and drain electrodes (e.g., 30 nm Al) on top of the F8CuPc film through a shadow mask.[1]
-
Causality: Aluminum is chosen for its low work function, which creates a smaller energy barrier for electron injection into the LUMO of F8CuPc compared to high-work-function metals like gold. The shadow mask defines the channel length and width.
-
Procedure: Without breaking vacuum, transfer the substrate to an adjacent chamber for metal deposition. Align the shadow mask and deposit the electrodes.
-
-
Device Characterization:
-
Action: Perform all electrical measurements inside a vacuum probe station (pressure < 10⁻² Pa).[1]
-
Causality: This is the most critical step for trustworthiness. Measuring in vacuum eliminates the confounding effects of atmospheric electron traps, allowing for the characterization of the material's intrinsic n-type transport properties.[1][4]
-
Procedure: Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET to extract mobility and on/off ratio.
-
Diagram 2. Experimental workflow for F8CuPc-based OFET fabrication.
Comparative Analysis: F8CuPc in Context
To fully appreciate the properties of F8CuPc, it is instructive to compare it with its non-fluorinated (CuPc) and per-fluorinated (F16CuPc) counterparts.
| Feature | CuPc (p-type) | F8CuPc (n-type) | F16CuPc (n-type) |
| Fluorine Atoms | 0 | 8 | 16 |
| Semiconductor Type | p-type[1][2] | n-type (in vacuum)[1] | n-type[1][3] |
| HOMO Energy | ~ -5.2 eV[2] | ~ -6.06 eV[1] | Lower than F8CuPc |
| LUMO Energy | ~ -3.5 eV[2] | ~ -3.91 eV[1] | Lower than F8CuPc |
| Typical Mobility | Hole: ~10⁻² cm²/Vs | Electron: ~10⁻⁴ cm²/Vs[1] | Electron: ~10⁻³ cm²/Vs[1] |
| Key Application | Hole Transport Layer[2] | n-Channel Transistor[1] | Electron Transport Layer[1] |
This comparison highlights the systematic tuning of electronic properties achieved through fluorination. F8CuPc occupies a distinct position, offering n-type characteristics while being structurally closer to the parent CuPc than F16CuPc is.
Conclusion and Future Outlook
F8CuPc is a valuable n-type organic semiconductor whose properties are a direct consequence of partial fluorination of the phthalocyanine macrocycle. Its deep HOMO and appropriately positioned LUMO make it fundamentally suited for electron transport applications. However, its sensitivity to atmospheric conditions necessitates controlled environments for reliable device operation. The observation that its LUMO-LUMO overlap is larger than in F16CuPc suggests that its currently measured electron mobility may not represent its ultimate potential.
Future research should focus on strategies to enhance the material's air stability, perhaps through molecular encapsulation or device passivation layers. Furthermore, systematic studies on deposition conditions to optimize thin-film crystallinity could unlock the higher electron mobility suggested by theoretical calculations, potentially making F8CuPc a more competitive material for next-generation organic electronics.
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